3-Amino-4-chlorobenzotrifluoride

Übersicht

Beschreibung

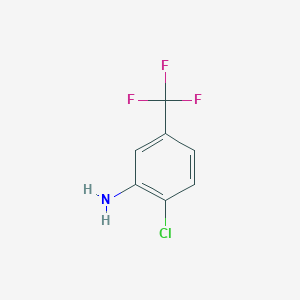

3-Amino-4-chlorobenzotrifluoride is an organic compound with the molecular formula C₇H₅ClF₃N and a molar mass of 195.57 g/mol . It is a halogenated amine, specifically a derivative of benzotrifluoride, and is used primarily in organic synthesis. This compound is a clear, colorless to light yellow liquid with a boiling point of 82-83°C at 12 hPa and a melting point of 10°C . It is soluble in water (11 g/L at 60°C) and most organic solvents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Amino-4-chlorobenzotrifluoride can be synthesized from 3,4-dichlorobenzotrifluoride through a nucleophilic substitution reaction. The reaction involves the replacement of one chlorine atom with an amino group. This can be achieved by treating 3,4-dichlorobenzotrifluoride with ammonia under appropriate conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale reactors where 3,4-dichlorobenzotrifluoride is reacted with ammonia gas. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-chlorobenzotrifluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia or other nucleophiles under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Electrophilic Substitution: Halogens or nitrating agents under acidic conditions.

Major Products:

Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines or other reduced products.

Electrophilic Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate in Organic Chemistry

One of the primary applications of 3-amino-4-chlorobenzotrifluoride is as an intermediate in the synthesis of various organic compounds. It serves as a precursor for producing agrochemicals, pharmaceuticals, and dyes. The trifluoromethyl group enhances the compound's reactivity, making it suitable for nucleophilic substitution reactions, which are crucial in organic synthesis.

Table 1: Summary of Synthesis Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Used in the synthesis of herbicides and pesticides. |

| Pharmaceuticals | Serves as an intermediate in drug development. |

| Dyes | Utilized in dye manufacturing processes. |

Toxicological Research

Research has been conducted to evaluate the toxicological profile of this compound. Toxicity studies indicate an approximate LD50 value of 100 mg/kg when administered intraperitoneally in mice, highlighting its potential health risks . Additionally, it has been shown to exhibit toxicity towards aquatic organisms, with an LC50 value of 7 mg/L for zebrafish over a 96-hour exposure .

Table 2: Toxicological Data

| Parameter | Value | Organism |

|---|---|---|

| LD50 | 100 mg/kg | Mice |

| LC50 | 7 mg/L | Zebrafish (Danio rerio) |

| EC50 | 62 mg/L | Bacteria |

Environmental Studies

Due to its chemical structure, this compound is also studied for its environmental impact. The compound's solubility and bioaccumulation potential necessitate assessments regarding its persistence and toxicity in ecosystems. Research indicates that it can inhibit cell multiplication in bacteria, suggesting potential ecological risks when released into environments .

Green Chemistry Initiatives

In line with green chemistry principles, there is ongoing research into using this compound as a solvent or reagent that minimizes environmental impact during chemical reactions. The push towards sustainable practices emphasizes the need for safer alternatives in chemical processes .

Case Study 1: Synthesis of Herbicides

A study demonstrated the use of this compound as a building block for synthesizing herbicides that target specific plant enzymes, thus reducing collateral damage to non-target species.

Case Study 2: Aquatic Toxicity Assessment

Research evaluating the aquatic toxicity of various chemicals included studies on this compound, revealing significant effects on fish populations and prompting regulatory reviews on its use in agricultural applications.

Wirkmechanismus

The mechanism of action of 3-Amino-4-chlorobenzotrifluoride depends on its specific application. In general, the compound can interact with various molecular targets through its amino and chloro groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with target molecules, thereby exerting its effects. The trifluoromethyl group can also influence the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with biological targets .

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-chlorobenzotrifluoride: Similar structure but with different positioning of the amino and chloro groups.

2-Chloro-4-(trifluoromethyl)aniline: Another halogenated amine with a trifluoromethyl group.

Parachlorobenzotrifluoride: A related compound used as a solvent and in the production of polyurethane finishes.

Uniqueness: 3-Amino-4-chlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amino group and a chloro group on the benzotrifluoride ring allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

3-Amino-4-chlorobenzotrifluoride (CAS Number: 121-50-6) is a chemical compound that has garnered attention for its potential biological activities and toxicological implications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Molecular Formula : CHClFN

Molecular Weight : 161.13 g/mol

Physical State : Liquid at 20°C

Solubility : 11 g/L in water at 60°C; soluble in most organic solvents

Boiling Point : 82−83°C (at 9 mmHg)

Melting Point : 10°C

Density : 1.428 g/cm³ at 20°C

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 161.13 g/mol |

| Boiling Point | 82−83°C (9 mmHg) |

| Melting Point | 10°C |

| Density | 1.428 g/cm³ |

| Solubility | 11 g/L at 60°C |

Toxicological Profile

The toxicity of this compound has been investigated through various studies, revealing critical insights into its biological activity:

- Acute Toxicity : Preliminary toxicity studies indicated an approximate LD50 (lethal dose for 50% of the population) of 100 mg/kg when administered intraperitoneally in mice, suggesting significant acute toxicity potential .

- Chronic Toxicity and Carcinogenicity : The compound has not been extensively evaluated for chronic toxicity or carcinogenic potential by major health agencies, including the U.S. EPA and IARC. Limited data precludes a comprehensive cancer weight-of-evidence descriptor .

-

Environmental Toxicity :

- The LC50 (lethal concentration for 50% of the population) for zebra fish (Danio rerio) was determined to be 7 mg/L , indicating notable aquatic toxicity over a 96-hour exposure period .

- An EC50 (half maximal effective concentration) of 62 mg/L was recorded for bacterial inhibition in Pseudomonas putida, reflecting its potential environmental impact .

While specific mechanisms of action for biological effects remain poorly defined, the compound's structure suggests potential interactions with biological systems through halogen bonding and hydrophobic interactions due to its trifluoromethyl group. Such interactions may influence enzyme activity or receptor binding, though further research is needed to elucidate these pathways.

Study on Bacterial Inhibition

A study conducted by Dacarro et al. (1986) explored the inhibition of cell multiplication in Pseudomonas putida by various benzotrifluoride derivatives, including this compound. The study employed a mathematical model to estimate an EC50 value exceeding 100 mg/L , emphasizing the compound's inhibitory effects on bacterial growth .

Long-term Exposure Studies

Research involving long-term exposure to related compounds has indicated potential nephrotoxic effects, as evidenced by hyaline droplet accumulation in renal tissues of rats exposed to similar benzotrifluoride derivatives . Such findings raise concerns regarding the long-term health implications of exposure to this compound.

Q & A

Q. (Basic) What are the key physicochemical properties of 3-Amino-4-chlorobenzotrifluoride critical for experimental design?

Methodological Answer:

The following properties are essential for designing experiments involving this compound:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 10°C | |

| Boiling Point | 82–83°C (at 12 mmHg) | |

| Water Solubility | 11 g/L | |

| Flash Point | 75°C | |

| Purity | ≥97% |

These values inform solvent selection (e.g., avoiding high-polarity solvents due to limited solubility) and safety protocols (e.g., flammability risks at high temperatures). The low melting point suggests storage at controlled temperatures to prevent phase changes.

Q. (Basic) What synthetic routes are recommended for producing this compound?

Methodological Answer:

Two primary routes are documented:

Amide Formation/Diazotization/Azo Coupling : Reacting β-oxynaphthoic acid with 2,5-dichloro-p-phenylenediamine and this compound under controlled pH (neutral to slightly acidic) and low-temperature conditions (0–5°C) to prevent premature coupling .

Ring Nitration/Dehydrochlorination : Starting with o-chlorobenzotrifluoride, nitration is performed using concentrated HNO₃/H₂SO₄ at 50°C, followed by dehydrochlorination with NaOH in ethanol .

Key challenges include isolating intermediates and minimizing byproducts (e.g., isomer formation).

Q. (Advanced) How can researchers resolve contradictions in reported physicochemical data (e.g., isomer identification)?

Methodological Answer:

Discrepancies often arise from misidentification of positional isomers (e.g., 3-amino-4-chloro vs. 4-amino-3-chloro derivatives). To address this:

- Analytical Techniques :

- Reference Standards : Cross-validate against authenticated CAS registries (e.g., CAS 121-50-6 for 3-amino-4-chloro isomer) .

Q. (Basic) What safety protocols are necessary for handling this compound?

Methodological Answer:

Critical safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: oral LD₅₀ = 58–128 mg/kg) .

- Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory systems) .

- Incompatibility Management : Avoid contact with acids (e.g., H₂SO₄) and oxidizers (e.g., KMnO₄) to prevent hazardous reactions .

- Waste Disposal : Incinerate in EPA-approved facilities with scrubbers to mitigate aquatic toxicity (LC₅₀ for fish = 35 mg/L) .

Q. (Advanced) How can researchers optimize reaction conditions for synthesizing trifluoromethyl-substituted azo pigments using this compound?

Methodological Answer:

Key optimization steps include:

Diazotization : Use NaNO₂/HCl at 0–5°C to generate the diazonium salt, ensuring stoichiometric excess of HCl to prevent side reactions .

Coupling Reactions : Adjust pH to 8–9 (using NaHCO₃) for electrophilic substitution on β-oxynaphthoic acid derivatives.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate pigments. Monitor reaction progress via TLC (Rf = 0.3–0.5) .

Q. (Advanced) What methodologies assess the environmental impact of this compound in aquatic ecosystems?

Methodological Answer:

Standardized ecotoxicological assays include:

- Acute Toxicity Testing :

- Daphnia magna (48-hr EC₅₀) : Expose organisms to concentrations ≤35 mg/L; monitor mortality .

- Biodegradation Studies :

- OECD 301F : Measure CO₂ evolution over 28 days to assess mineralization rates .

- Bioaccumulation Potential :

Q. (Basic) How should researchers characterize the purity of this compound?

Methodological Answer:

Employ a combination of:

- GC-MS : Quantify impurities (e.g., 3-nitro derivatives) using a DB-5 column and helium carrier gas .

- Elemental Analysis : Verify %C, %H, and %N against theoretical values (C: 43.17%, H: 2.58%, N: 7.18%) .

- Karl Fischer Titration : Measure water content (<0.5% w/w) to ensure stability during storage .

Q. (Advanced) What strategies mitigate decomposition during long-term storage?

Methodological Answer:

Decomposition risks (e.g., hydrolysis or oxidation) are minimized by:

Eigenschaften

IUPAC Name |

2-chloro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTTYIXIDXWHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059525 | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-50-6 | |

| Record name | 2-Chloro-5-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-chlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-aminobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XBP8297PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.